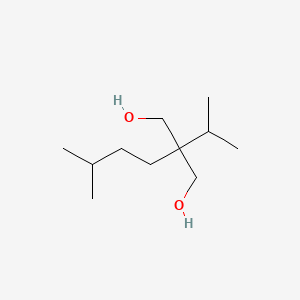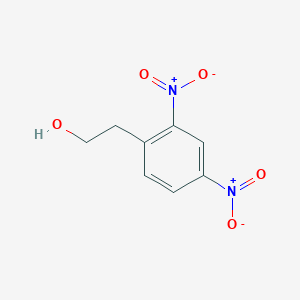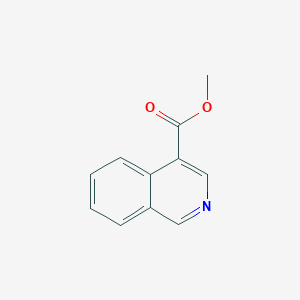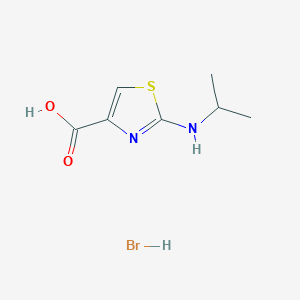![molecular formula C7H5ClN2 B1589643 5-Chloroimidazo[1,2-A]pyridine CAS No. 63111-79-5](/img/structure/B1589643.png)
5-Chloroimidazo[1,2-A]pyridine
Vue d'ensemble
Description
5-Chloroimidazo[1,2-A]pyridine is an organic compound belonging to the pyridine family of heterocyclic compounds. It is a colorless solid that is soluble in polar organic solvents. 5-Chloroimidazo[1,2-A]pyridine is a versatile chemical that can be used in a variety of synthetic and research applications. It is widely used in the synthesis of other compounds, and it has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazo[1,2-a]pyridine analogues, including 5-Chloroimidazo[1,2-A]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies . For instance, substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular Mtb .
- Results or Outcomes : These compounds have shown significant activity against MDR-TB and XDR-TB. For example, compound 8 demonstrated improved potency against extracellular Mtb with an MIC 80 of 0.0009 μM .
Anticancer Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative potential in breast cancer cells .
- Methods of Application : Two series of imidazopyridine derivatives were synthesized. Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .
- Results or Outcomes : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
Optoelectronic Devices
- Scientific Field : Materials Science .
- Application Summary : Imidazo[1,2-a]pyridine derivatives have been reported to have promising innovations in different technological applications, such as optoelectronic devices .
- Methods of Application : The development of these compounds is based on their compact shape along with remarkable photophysical properties .
- Results or Outcomes : The specific results or outcomes are not detailed in the sources, but the compounds are described as having potential in the field of optoelectronics .
Cell Membrane Probes
- Scientific Field : Chemical Biology .
- Application Summary : Imidazo[1,2-a]pyridine derivatives are suitable candidates as cell membrane probes .
- Methods of Application : These compounds are developed for their emissive properties in many application fields .
- Results or Outcomes : The specific results or outcomes are not detailed in the sources, but the compounds are described as suitable candidates for use as cell membrane probes .
Propriétés
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNWDAKIVSEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449530 | |
| Record name | 5-CHLOROIMIDAZO[1,2-A]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroimidazo[1,2-A]pyridine | |
CAS RN |
63111-79-5 | |
| Record name | 5-CHLOROIMIDAZO[1,2-A]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

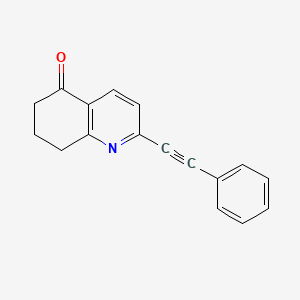
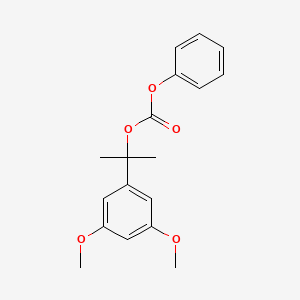
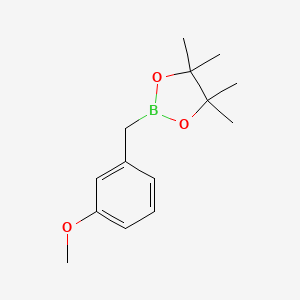
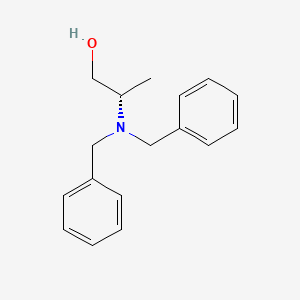


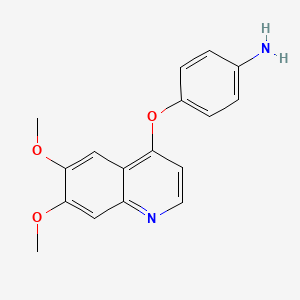
![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)
![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)
